Chemical structure and properties of 1-Methyl-5-nitro-1H-pyrrol-2-amine
Chemical structure and properties of 1-Methyl-5-nitro-1H-pyrrol-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthetic routes for 1-Methyl-5-nitro-1H-pyrrol-2-amine (CAS No. 1056971-95-9). While this compound is commercially available, detailed characterization and application data in peer-reviewed literature are scarce. This document, therefore, synthesizes information from established chemical principles and data on analogous structures to offer a predictive and practical guide for researchers. We will delve into its molecular architecture, propose a logical synthetic pathway grounded in well-established heterocyclic chemistry, and forecast its physicochemical and spectroscopic properties. The guide also covers potential reactivity, safety considerations, and the scientific rationale behind these expert assessments, aiming to equip researchers with the foundational knowledge required for its effective handling and application in research and development.
Introduction and Scientific Context
The 2-aminopyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities.[1] Its presence in molecules that inhibit enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases highlights its importance as a pharmacophore.[1] The introduction of a nitro group and an N-methyl substituent, as seen in 1-Methyl-5-nitro-1H-pyrrol-2-amine, is expected to significantly modulate the electronic and steric properties of the parent ring system. The nitro group, a strong electron-withdrawing group, can influence the molecule's reactivity and potential as a hydrogen bond acceptor. The N-methyl group enhances lipophilicity and can alter metabolic stability and binding specificity, making this particular derivative a compound of interest for further investigation in drug discovery and materials science.[2]
Molecular Structure and Inferred Properties
The chemical structure of 1-Methyl-5-nitro-1H-pyrrol-2-amine is defined by a five-membered pyrrole ring with three key substituents: a methyl group on the ring nitrogen (N1), an amino group at the C2 position, and a nitro group at the C5 position.
Chemical Structure:
-
IUPAC Name: 1-Methyl-5-nitro-1H-pyrrol-2-amine
-
CAS Number: 1056971-95-9
-
Molecular Formula: C₅H₇N₃O₂
-
Molecular Weight: 141.13 g/mol
-
SMILES: CN1C=CC(=C1N)=O
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Physical State | Yellow to orange solid | Nitrated aromatic and heterocyclic compounds are often colored crystalline solids due to extended conjugation. |
| Melting Point | 130-160 °C (estimated) | The presence of polar amino and nitro groups allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point compared to non-functionalized N-methylpyrrole (-57 °C).[3] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The N-methyl group increases lipophilicity compared to its N-H counterpart. However, the polar amino and nitro groups will confer solubility in polar organic solvents. Solubility in water is expected to be limited but present. |
| pKa (of amino group) | 2-4 (estimated) | The strong electron-withdrawing effect of the adjacent C5-nitro group is expected to significantly decrease the basicity of the 2-amino group, making it a much weaker base than typical arylamines. |
| LogP | 0.5 - 1.5 (estimated) | The N-methyl group increases the LogP value relative to the unmethylated analog, while the polar nitro and amino groups decrease it. The overall value is predicted to be moderately lipophilic. |
Proposed Synthesis and Experimental Protocol
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed three-part synthesis of the target compound.
Experimental Protocol
Part 1: Synthesis of the 2-Aminopyrrole Core This step is based on the novel multicomponent reaction for synthesizing 2-aminopyrrole systems.[4]
-
Reaction Setup: To a solution of an appropriate N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add a suitable isocyanide (1.0 mmol) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the protected 2-aminopyrrole derivative. The tosyl group serves as a protecting group for the amine.
Part 2: N-Methylation This step involves the deprotonation of the pyrrole nitrogen followed by alkylation.
-
Deprotonation: To a solution of the protected 2-aminopyrrole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Methylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (MeI) (1.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.
Part 3: Nitration and Deprotection The final step involves the regioselective nitration at the C5 position, which is activated by the amino group at C2. The acidic conditions will also likely cleave the N-tosyl protecting group.
-
Nitration: To a stirred solution of the N-methylated intermediate (1.0 mmol) in concentrated sulfuric acid (5 mL) at -5 °C to 0 °C, add a mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the temperature below 5 °C.
-
Reaction Execution: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-5-nitro-1H-pyrrol-2-amine.
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | δ (ppm, in DMSO-d₆): - 2.5-3.0 (s, 3H, N-CH₃)- 5.5-6.0 (d, 1H, pyrrole H)- 6.5-7.0 (d, 1H, pyrrole H)- 7.0-7.5 (br s, 2H, -NH₂) |
| ¹³C NMR | δ (ppm, in DMSO-d₆): - 30-35 (N-CH₃)- 95-105 (pyrrole CH)- 110-120 (pyrrole CH)- 130-140 (C-NO₂)- 145-155 (C-NH₂) |
| IR Spectroscopy | ν (cm⁻¹): - 3300-3500 (N-H stretch of NH₂)- 1500-1550 and 1300-1350 (asymmetric and symmetric NO₂ stretch)- ~1600 (C=C stretch of pyrrole ring) |
| Mass Spectrometry | (ESI+): m/z = 142.06 [M+H]⁺ |
Chemical Reactivity and Safety Considerations
Reactivity Profile
-
Amino Group: The 2-amino group can undergo typical reactions of aromatic amines, such as acylation and diazotization, although its nucleophilicity is reduced by the electron-withdrawing nitro group.
-
Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would provide a route to 1-methyl-1H-pyrrole-2,5-diamine derivatives.
-
Pyrrole Ring: The pyrrole ring is electron-rich, but the presence of the nitro group deactivates it towards electrophilic substitution.
Safety and Handling
-
Toxicity: Data on the specific toxicity of this compound is not available. However, nitrated aromatic and heterocyclic compounds should be handled with care as they can be toxic and potentially mutagenic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Stability: The compound is likely stable under normal laboratory conditions. However, nitro compounds can be thermally sensitive, and it should be stored away from heat and strong oxidizing agents.
Conclusion
1-Methyl-5-nitro-1H-pyrrol-2-amine is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide has provided a detailed, albeit largely predictive, overview of its structure, properties, and synthesis. The proposed synthetic route offers a viable pathway for its preparation in a laboratory setting. Researchers working with this compound should proceed with the safety precautions outlined and can use the predicted properties and spectroscopic data as a baseline for its characterization. Further experimental validation of these properties is essential for its future application.
References
- Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
- Corral, M., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3856–3860.
- Garcı́a-Garcı́a, P., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters.
- Zhang, J., et al. (2015). Polysubstituted 2-Aminopyrrole Synthesis via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide: Reaction Scope and Mechanistic Insights. The Journal of Organic Chemistry, 80(22), 11485–11495.
- Zheng, C., et al. (2010). Synthesis of 2-amino-5-nitrophenol by two step process.
- Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
-
Pipzine Chemicals. (n.d.). N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. Retrieved from [Link]
- Arun, P., & Jayaprakash, R. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research, 5(4), 1773-1778.
- Smith, A. B., et al. (2002). Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold. Journal of the American Chemical Society, 124(30), 8810–8824.
-
ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link]
- Fulir, A., et al. (2025, May 23). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR.
-
ChemBK. (2024, April 9). N-Methyl pyrrole. Retrieved from [Link]
